molecular formula C26H34F3N7O4S B15140743 Elexacaftor-d3

Elexacaftor-d3

Cat. No.: B15140743
M. Wt: 600.7 g/mol
InChI Key: MVRHVFSOIWFBTE-JBFRPYDWSA-N
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Description

Elexacaftor-d3 (deuterated at three hydrogen sites) is a stable isotope-labeled internal standard used in quantitative bioanalytical methods, particularly for monitoring elexacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. Its high isotopic purity (99.9%) and chemical purity (99.51%) ensure minimal interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of elexacaftor and its metabolites in biological matrices like plasma and dried blood spots (DBS) . This compound is synthesized and distributed by Toronto Research Chemicals (TRC), with applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies for cystic fibrosis (CF) patients receiving combination therapies such as elexacaftor/tezacaftor/ivacaftor (ETI) .

Properties

Molecular Formula

C26H34F3N7O4S

Molecular Weight

600.7 g/mol

IUPAC Name

N-[3-methyl-1-(trideuteriomethyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3

InChI Key

MVRHVFSOIWFBTE-JBFRPYDWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elexacaftor-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of the pyrazole and nicotinamide moieties.

    Introduction of deuterium: Deuterium atoms are introduced through specific reactions, such as deuterium exchange or the use of deuterated reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Elexacaftor-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Elexacaftor-d3 is widely used in scientific research, particularly in the following areas:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of elexacaftor.

    Metabolism: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new CFTR modulators and combination therapies.

    Biological Studies: Understanding the biological effects and mechanisms of action of elexacaftor.

Mechanism of Action

Elexacaftor-d3, like elexacaftor, acts as a CFTR corrector. It works by:

    Improving CFTR protein folding: Enhances the proper folding and trafficking of the CFTR protein to the cell surface.

    Increasing CFTR function: Enhances the chloride ion transport function of the CFTR protein.

    Molecular Targets: The primary target is the CFTR protein, specifically the F508del mutation, which is the most common mutation in cystic fibrosis patients.

Comparison with Similar Compounds

Purity and Source

Compound Chemical Purity Isotopic Purity Source
This compound 99.51% 99.9% Toronto Research
Tezacaftor-d4 99.69% 99.2% Toronto Research
Ivacaftor-d4 96.03% 95.34% Clearsynth
Lumacaftor-d4 97.22% 95.93% Clearsynth

Key Findings :

  • This compound exhibits the highest isotopic purity (99.9%) among its peers, critical for minimizing background noise in LC-MS/MS .
  • Tezacaftor-d4, while chemically purer (99.69%), has a marginally lower isotopic purity (99.2%) compared to this compound .

Analytical Performance in LC-MS/MS

  • This compound : Validated for simultaneous quantification of elexacaftor and its metabolite elexacaftor-M23 in DBS and plasma. Achieved a run time of 6.5 minutes with baseline separation, demonstrating robustness in high-throughput clinical settings .
  • Tezacaftor-d4: Used to quantify tezacaftor, tezacaftor-M1, and ivacaftor metabolites.
  • Ivacaftor-d9 : Employed for ivacaftor and its carboxylate metabolite. Exhibits longer retention times compared to this compound but integrates seamlessly in multi-analyte panels .

Cost and Availability

Compound Price (1 mg) Supplier
This compound €1,041.00 CymitQuimica
(rac-trans)-Bifenthrin-d5 €291.00 CymitQuimica

Insights :

  • This compound is significantly costlier than non-CFTR deuterated standards (e.g., bifenthrin-d5), reflecting its specialized role in precision medicine .
  • No direct pricing data exists for tezacaftor-d4 or ivacaftor-d4, but their synthesis complexity likely places them in a similar high-cost bracket.

Multi-Analyte Panels

This compound enables simultaneous quantification of nine analytes, including parent drugs (elexacaftor, tezacaftor, ivacaftor) and metabolites (elexacaftor-M23, tezacaftor-M1), in a single LC-MS/MS run. This efficiency reduces sample volume requirements and operational costs .

Clinical Validation

  • DBS Validation : this compound demonstrated <12% coefficient of variation (CV) in DBS assays, meeting European Medicines Agency (EMA) guidelines. Its stability at −20°C ensures reliable long-term storage .
  • Plasma Validation: In plasma, this compound achieved <19% CV at the lower limit of quantification (LLOQ), outperforming non-deuterated analogs in sensitivity .

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